3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine
Description
Properties
IUPAC Name |
3-[4-(4-fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]-6-(2-methoxyphenyl)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3S/c1-16-15-17(7-8-19(16)23)31(28,29)27-13-11-26(12-14-27)22-10-9-20(24-25-22)18-5-3-4-6-21(18)30-2/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUXGJWGYMDRTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine , often referred to as E118, has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of depression. Its structural complexity, featuring a pyridazine core linked to a piperazine moiety and a sulfonamide group, suggests a unique pharmacological profile.
Chemical Structure and Properties
- Molecular Formula : C22H23FN4O3S
- Molecular Weight : 442.5 g/mol
- CAS Number : 1040641-62-0
The compound's structure includes:
- A pyridazine ring, which is often associated with various biological activities.
- A sulfonamide group that enhances solubility and biological interactions.
- A piperazine ring , known for its role in CNS activity.
Antidepressant Effects
Research indicates that E118 functions as a selective serotonin reuptake inhibitor (SSRI), similar to established antidepressants like fluoxetine. In animal models, particularly the forced swim test in mice, E118 demonstrated significant antidepressant-like effects, suggesting its potential efficacy in treating mood disorders.
The primary mechanism through which E118 exerts its antidepressant effects is by inhibiting the reabsorption of serotonin in the brain. This action increases serotonin availability in synaptic clefts, thereby enhancing mood regulation.
Comparative Studies
E118 has been compared to other compounds with similar structural features. The following table summarizes the biological activities and unique characteristics of these compounds:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 4-Fluorobenzenesulfonamide | Fluorobenzene and sulfonamide | Antimicrobial | Simpler structure without piperazine |
| 1-(4-Fluorophenyl)piperazine | Piperazine core with fluorophenyl | CNS activity | Lacks pyridazine core |
| 6-Methylpyridazine | Methyl-substituted pyridazine | Potential anticancer | No piperazine or sulfonamide groups |
| 3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine | Pyridazine core, piperazine ring, sulfonamide group | Antidepressant | Complex structure with multiple pharmacophores |
Case Studies and Research Findings
- Antidepressant-Like Effects : A study published in Pharmacological Reports highlighted the antidepressant-like effects of E118 in the forced swim test, demonstrating reduced depressive symptoms in treated mice.
- Monoamine Oxidase Inhibition : Related studies on similar pyridazinone derivatives have shown promising results as monoamine oxidase (MAO) inhibitors. For instance, certain derivatives exhibited IC50 values as low as 0.013 µM for MAO-B inhibition, indicating strong potential for neuroprotective applications .
- Cytotoxicity Studies : Research into the cytotoxic effects of related compounds revealed varying levels of toxicity. For example, T6 was found to have an IC50 value of 120.6 µM against healthy fibroblast cells, suggesting a favorable safety profile compared to other derivatives which caused significant cell death at lower concentrations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
Compound A : 3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine ()
- Key Differences : The piperazine ring is substituted with a 2-fluorophenyl group instead of a 4-fluoro-3-methylphenyl sulfonyl group.
- Impact: The absence of the sulfonyl group reduces electronegativity and may decrease binding to polar targets.
Compound B : 3-[4-(2,4-Difluorophenyl)sulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine ()
- Key Differences : The sulfonyl group is attached to a 2,4-difluorophenyl ring, and the pyridazine 6-position features a pyrazole substituent instead of 2-methoxyphenyl.
- Impact: The 2,4-difluorophenyl sulfonyl group increases electron-withdrawing effects compared to the 4-fluoro-3-methylphenyl analog, possibly enhancing metabolic stability.
Pyridazine Core Modifications
Compound C: 6-(2,4-Difluorophenoxy)-3-(2-methoxyphenyl)-1H-pyrazolo[4,3-c]pyridazine ()
- Key Differences: The pyridazine core is fused with a pyrazole ring, and the 6-position contains a 2,4-difluorophenoxy group.
- The phenoxy group at C6 introduces a different spatial orientation compared to the piperazine-linked substituent in the target compound, affecting binding kinetics .
Compound D : 4-(Aryl/heteroaryl-2-yl methyl)-6-phenyl-2-[3-(4-substituted-piperazine-1-yl)propyl]pyridazin-3(2H)-one ()
- Key Differences: A pyridazinone core replaces pyridazine, with a propyl-linked piperazine group and a phenyl substituent at C4.
- Impact: The ketone group in pyridazinone enhances polarity, which may reduce membrane permeability.
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of Target Compound and Analogs
*LogP values estimated using fragment-based methods.
Q & A
Q. What are the common synthetic routes for this compound, and what key reaction parameters influence yield and purity?
The synthesis typically involves multi-step reactions, including:
- Sulfonylation of the piperazine ring using 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
- Nucleophilic substitution to couple the sulfonylated piperazine with the pyridazine core.
- Cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 2-methoxyphenyl group .
Q. Critical parameters :
- Temperature : Lower temperatures (0–5°C) improve sulfonylation selectivity.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency.
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) optimize cross-coupling yields .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity (>95% by integration).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected: ~470 g/mol).
- X-ray Crystallography : Resolves 3D conformation, including sulfonyl-piperazine torsion angles (~60°–80°) .
Q. Example data :
| Technique | Key Observations |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.2 ppm (pyridazine H), δ 3.8 ppm (OCH₃) |
| X-ray | Dihedral angle: 72.3° between rings |
Q. What are the established SAR patterns for pyridazine derivatives targeting neurological receptors?
Key structural determinants of activity:
- Sulfonyl-piperazine moiety : Enhances binding to serotonin receptors (5-HT₆/5-HT₇ subtypes).
- 2-Methoxyphenyl group : Increases blood-brain barrier permeability due to lipophilicity (logP ~3.2).
- Fluoro substituent : Improves metabolic stability by reducing CYP450 oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of similar pyridazine derivatives?
Methodological approach :
Comparative assays : Test the compound against the same receptor panels (e.g., kinase/GPCR screens) under standardized conditions .
Structural analogs : Synthesize derivatives with incremental modifications (e.g., replacing fluorine with chlorine) to isolate substituent effects .
Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with conflicting targets (e.g., PDE4 vs. 5-HT receptors) .
Q. What strategies optimize regioselectivity during sulfonylation of the piperazine ring?
- Solvent screening : Use non-polar solvents (toluene) to favor N-sulfonylation over O-sulfonation.
- Temperature gradients : Slow addition of sulfonyl chloride at –10°C minimizes di-sulfonylation.
- Protecting groups : Temporarily block the secondary amine with Boc groups .
Q. How does the 2-methoxyphenyl substituent’s electronic configuration influence binding affinity?
- Electron-donating methoxy group : Stabilizes charge-transfer interactions with aromatic residues (e.g., Tyr in kinase active sites).
- Computational validation : Density Functional Theory (DFT) calculates electrostatic potential maps to predict binding hotspots .
Q. What protocols assess environmental fate and ecological risks of this compound?
- Hydrolysis studies : Monitor degradation at pH 3–9 (50°C, 7 days) via LC-MS.
- Bioaccumulation assays : Measure logKₒw (octanol-water) and BCF (bioconcentration factor) in zebrafish models .
Q. Example stability data :
| Condition | Half-life (days) | Major Degradants |
|---|---|---|
| pH 7.4, 37°C | 12.3 | Des-methyl analog |
| UV light (254 nm) | 2.8 | Sulfoxide derivative |
Q. Which computational models predict metabolic pathways and toxicity profiles?
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation).
- Molecular Dynamics (MD) : Simulate liver microsome interactions to identify reactive intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
